molecular formula C5H8ClN3O B6189321 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2648946-06-7

5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B6189321
CAS No.: 2648946-06-7
M. Wt: 161.6
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Description

5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride: is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, and the oxadiazole ring, a five-membered ring containing nitrogen and oxygen, contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of β-amino alcohols with suitable electrophiles under basic conditions to form the azetidine ring.

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives. This can be achieved using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling of Azetidine and Oxadiazole Rings: : The final step involves coupling the azetidine and oxadiazole rings. This can be done through various methods, including nucleophilic substitution reactions where the azetidine ring is introduced to a pre-formed oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of automated synthesis and purification systems can also streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

    N-oxides: Formed through oxidation of the azetidine ring.

    Reduced heterocycles: Formed through reduction of the oxadiazole ring.

    Substituted derivatives: Various substituted azetidine and oxadiazole derivatives can be formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets within cells. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring can also interact with nucleic acids and proteins, affecting cellular processes.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit the activity of enzymes involved in cell proliferation and survival, making it a potential anticancer agent.

    Receptors: Interaction with cell surface receptors can modulate signal transduction pathways, affecting cellular responses.

    Nucleic Acids: Binding to DNA or RNA can interfere with transcription and translation, leading to changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(azetidin-3-yl)-1,2,3,4-tetrazole hydrochloride: Similar in structure but contains a tetrazole ring instead of an oxadiazole ring.

    5-(azetidin-3-yl)-1,3,4-oxadiazole hydrochloride: Contains a different oxadiazole isomer.

    5-(azetidin-3-yl)-1,2,4-triazole hydrochloride: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride is unique due to the specific combination of the azetidine and 1,2,4-oxadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

2648946-06-7

Molecular Formula

C5H8ClN3O

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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